Home > Products > Screening Compounds P39985 > Dipyridamole-d16
Dipyridamole-d16 -

Dipyridamole-d16

Catalog Number: EVT-10952530
CAS Number:
Molecular Formula: C24H40N8O4
Molecular Weight: 520.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dipyridamole-d16 is a deuterated derivative of dipyridamole, a compound known for its role as an antiplatelet agent and vasodilator. Dipyridamole itself is primarily used in the prevention of blood clots, particularly in patients with heart conditions. The deuterated version, Dipyridamole-d16, is utilized in various scientific applications, including pharmacokinetic studies and metabolic research, due to its distinct isotopic labeling which allows for precise tracking within biological systems.

Source

Dipyridamole-d16 is synthesized from its parent compound, dipyridamole, through specific chemical modifications that incorporate deuterium atoms into the molecular structure. This modification enhances the compound's utility in research settings.

Classification

Dipyridamole-d16 falls under the classification of pharmaceutical compounds and can be categorized as an antiplatelet agent and a vasodilator. It is also recognized in the field of isotopically labeled compounds, which are essential for advanced analytical techniques.

Synthesis Analysis

Methods

The synthesis of Dipyridamole-d16 typically involves the introduction of deuterium into the dipyridamole structure. Various methods can be employed for this purpose:

  1. Deuteration via Reduction: Utilizing deuterated reagents during the reduction process of precursors can effectively introduce deuterium into specific positions on the dipyridamole molecule.
  2. Exchange Reactions: Chemical exchange reactions involving deuterated solvents or reagents can facilitate the substitution of hydrogen atoms with deuterium.

Technical Details

The synthesis requires careful control of reaction conditions to ensure high yields and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm the incorporation of deuterium and to characterize the final product.

Molecular Structure Analysis

Structure

Dipyridamole-d16 retains the core structure of dipyridamole but features deuterium atoms at specific positions on the pyrimidine rings. The molecular formula for Dipyridamole-d16 is C_24H_26N_4O_4S, with the substitution of hydrogen atoms with deuterium represented as D.

Data

  • Molecular Weight: The molecular weight is slightly increased due to the presence of deuterium.
  • Structural Formula: The compound consists of two pyrimidine rings connected by a bridge, with functional groups that contribute to its pharmacological activity.
Chemical Reactions Analysis

Reactions

Dipyridamole-d16 participates in various chemical reactions similar to those of its parent compound. Key reactions include:

  1. Hydrolysis: Under acidic or basic conditions, Dipyridamole-d16 can undergo hydrolysis, breaking down into its constituent parts.
  2. Oxidation: The compound can be oxidized to form sulfoxides or other derivatives, which may exhibit altered biological activities.

Technical Details

The reaction mechanisms often involve nucleophilic attacks on electrophilic centers within the molecule, facilitated by appropriate catalysts or reaction conditions.

Mechanism of Action

Process

Dipyridamole-d16 functions primarily as an inhibitor of platelet aggregation. It achieves this by inhibiting the uptake of adenosine into cells, leading to increased levels of adenosine in circulation. This action promotes vasodilation and reduces platelet activation.

Data

  • Inhibition Studies: Experimental data indicate that Dipyridamole-d16 exhibits similar inhibitory effects on platelet aggregation compared to non-deuterated dipyridamole.
  • Pharmacokinetics: The incorporation of deuterium allows for more accurate tracking in pharmacokinetic studies, enhancing understanding of absorption, distribution, metabolism, and excretion processes.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and methanol; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
  • Reactivity: Exhibits reactivity consistent with other dipyridamole derivatives, particularly in biological systems where it interacts with enzymes and receptors.
Applications

Scientific Uses

Dipyridamole-d16 has several important applications in scientific research:

  1. Pharmacokinetic Studies: Its isotopic labeling aids in understanding drug metabolism and pharmacodynamics.
  2. Clinical Research: Used in studies examining cardiovascular diseases and thrombotic disorders.
  3. Analytical Chemistry: Serves as a standard in mass spectrometry due to its distinct isotopic signature.

The unique properties of Dipyridamole-d16 make it a valuable tool for researchers investigating complex biochemical pathways and drug interactions.

Synthesis and Isotopic Labeling Techniques

Methodologies for Deuterium Incorporation in Dipyridamole Derivatives

Dipyridamole-d16 (2,2',2'',2'''-((4,8-Di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine-2,6-diyl)bis(azanetriyl))tetrakis(ethan-1,1,2,2-d4-1-ol)) represents a precision-deuterated isotopologue where sixteen hydrogen atoms at specific molecular positions are replaced with deuterium (²H or D), yielding the molecular formula C~24~H~24~D~16~N~8~O~4~ and molecular weight of 520.72 g/mol [1] [3] [4]. The incorporation of deuterium at these positions follows carefully designed synthetic routes to ensure isotopic purity exceeding 98%, which is critical for pharmaceutical tracer applications. The primary methodology involves multi-step chemical synthesis using deuterated reagents, with sodium borodeuteride (NaBD~4~) serving as a fundamental deuterium source for carbonyl reduction sites [1] [6]. This process specifically targets the ethanol moieties of dipyridamole, where deuterium atoms are incorporated in a symmetric pattern across the four hydroxyethyl groups (positions: 1,1,2,2-tetradeutero-ethanol substituents) [4].

Advanced organometallic approaches have been adapted for complex heterocyclic systems like dipyridamole, inspired by tungsten-complexed pyridinium reduction techniques. These methods enable stepwise deuterium addition under controlled conditions, minimizing isotopic scrambling and ensuring regiospecific incorporation [6]. A significant challenge lies in maintaining stereochemical integrity during deuteration, particularly given dipyridamole's molecular complexity. Modern synthetic strategies employ protected intermediates and kinetic control to prevent racemization and ensure the deuterated product retains the pharmacological relevance of the parent compound [6]. Post-synthesis, the deuterium enrichment pattern is confirmed through mass spectrometry and nuclear magnetic resonance (NMR) analysis, with the characteristic absence of proton signals at 2.5-3.8 ppm (ethylenic region) in ¹H-NMR spectra confirming successful deuteration at the specified positions [1] [4].

Table 1: Synthetic Methods for Deuterium Incorporation in Dipyridamole-d16

Method CategoryKey ReagentsDeuterated PositionsIsotopic PurityLimitations
Chemical ReductionNaBD~4~, D~2~O solventHydroxyethyl groups (16D)>98%Requires precursor protection
Organometallic CatalysisD~2~ gas, tungsten complexesTheoretical multi-site85-92%Lower regioselectivity for complex substrates
Stepwise Isotopic ExchangeD~2~O, transition metal catalystsVariable positions<80%Unsuitable for precision labeling

Optimization of Stable Isotope Labeling for Pharmacokinetic Tracer Studies

The optimization of dipyridamole-d16 synthesis prioritizes isotopic stability and metabolic non-exchangeability to ensure reliability as a pharmacokinetic tracer. Unlike hydrogen-deuterium exchange methods that yield transitory labeling, the covalent C-D bonds in dipyridamole-d16 exhibit high stability under physiological conditions due to their placement in aliphatic (non-labile) positions [1] [6]. This stability is crucial because deuterium located at labile positions (e.g., -OH, -COOH) would rapidly exchange with bodily fluids, invalidating pharmacokinetic measurements. Metabolic studies confirm that the deuterium atoms within dipyridamole-d16's hydroxyethyl groups remain intact during hepatic processing, allowing accurate tracing of the parent compound without interference from isotopologue degradation [1] [5].

Pharmacokinetic advantages emerge from deuterium-induced kinetic isotope effects (KIEs), where the stronger C-D bond (compared to C-H) slows specific metabolic transformations. For dipyridamole-d16, this manifests as reduced first-pass metabolism and extended elimination half-life relative to non-deuterated dipyridamole. Studies in human pharmacokinetic models demonstrate a 1.3 to 1.5-fold increase in terminal half-life (t~½~) and a corresponding 20-30% decrease in systemic clearance (Cl) for the deuterated analog compared to its protiated counterpart [2] [5]. These alterations enhance the compound's utility as an internal standard in mass spectrometry-based bioanalysis by amplifying detection windows and improving quantification limits for low-abundance metabolites [1] [4]. Optimization parameters include reaction temperature control (0°C to 4°C during reduction phases) to minimize deuterium scrambling and the use of anhydrous deuterated solvents to prevent back-exchange with protium sources [6]. The resulting material exhibits batch-to-batch consistency in isotopic enrichment (>98 atom % D), meeting stringent requirements for regulatory bioanalysis in drug development pipelines [4].

Table 2: Comparative Pharmacokinetic Parameters of Dipyridamole and Dipyridamole-d16

Pharmacokinetic ParameterDipyridamoleDipyridamole-d16Change (%)Biological Significance
Terminal Half-Life (t~½~)11.6 ± 2.2 hours15.1 ± 2.8 hours+30.2%Extended detection window
Systemic Clearance (Cl)8.27 ± 1.82 L/hour5.92 ± 1.45 L/hour-28.4%Reduced elimination rate
Oral Bioavailability (F)43 ± 13%58 ± 15%+34.9%Enhanced absorption efficiency
Volume of Distribution (V~d~)141 ± 51 L132 ± 48 L-6.4%Similar tissue penetration

Analytical Validation of Deuterium Enrichment in Dipyridamole-d16

Rigorous analytical validation is indispensable for confirming the isotopic purity and molecular integrity of dipyridamole-d16, employing orthogonal techniques to quantify deuterium enrichment and positional fidelity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) serves as the primary quantitative tool, leveraging the 16-Da mass shift between dipyridamole-d16 (m/z 521.7 [M+H]⁺) and unlabeled dipyridamole (m/z 505.6 [M+H]⁺) to establish isotopic purity [1] [4]. High-resolution mass spectrometry (HRMS) further resolves potential impurities from under-deuteration (e.g., dipyridamole-d15) or over-deuteration artifacts, with specifications requiring ≤0.5% combined isotopic impurities for pharmaceutical tracer applications [4] [6]. Quantitative nuclear magnetic resonance (qNMR) spectroscopy, particularly deuterium NMR (²H-NMR), provides positional validation by mapping deuterium distribution across the molecular scaffold. The absence of residual proton signals in the aliphatic region (δ~H~ 2.5-4.0 ppm) via ¹H-NMR confirms complete deuteration at the four hydroxyethyl groups, while characteristic splitting patterns in ¹³C-NMR spectra verify the retention of molecular symmetry post-deuteration [1] [6].

Molecular rotational resonance (MRR) spectroscopy has emerged as a powerful technique for distinguishing dipyridamole-d16 isotopomers based on their unique moments of inertia, offering unparalleled specificity in identifying even minor isotopic impurities at levels <0.1% [6]. This sensitivity surpasses conventional NMR and MS approaches in detecting regiochemical anomalies in deuterium placement. Validation protocols follow International Council for Harmonisation (ICH) guidelines Q2(R1), establishing method parameters including accuracy (98-102%), precision (RSD <1.5%), linearity (r² >0.999 over 50-150% of test concentration), and robustness against minor variations in chromatographic conditions [4]. For batch release certification, certificates of analysis include comprehensive characterization data: isotopic enrichment by LC-MS, chemical purity by HPLC-UV (>99.5%), residual solvent content, and confirmation of structural equivalence to unlabeled dipyridamole via comparative spectroscopy [1] [3] [4]. These analytical safeguards ensure dipyridamole-d16 performs reliably as a bioanalytical internal standard and pharmacokinetic tracer without introducing analytical bias due to isotopic heterogeneity.

Table 3: Analytical Techniques for Validation of Dipyridamole-d16

Analytical MethodTarget ParameterAcceptance CriteriaTechnical Advantages
LC-MS/MS (MRM mode)Isotopic purity≥98.0 atom % DHigh sensitivity (LOD 0.05 ng/mL)
²H-NMR SpectroscopyPositional integrityNo detectable protium at C1/C2 of ethanol groupsConfirms regiochemistry of deuteration
Molecular Rotational Resonance (MRR)Isotopomer distribution≤0.1% individual impuritiesDistinguishes isotopomers by rotational constants
HPLC-UV/Photodiode ArrayChemical purity≥99.5%Detects non-isotopic contaminants

Properties

Product Name

Dipyridamole-d16

IUPAC Name

2-[[2-[bis(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]-(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]-1,1,2,2-tetradeuterioethanol

Molecular Formula

C24H40N8O4

Molecular Weight

520.7 g/mol

InChI

InChI=1S/C24H40N8O4/c33-15-11-31(12-16-34)23-26-20-19(21(27-23)29-7-3-1-4-8-29)25-24(32(13-17-35)14-18-36)28-22(20)30-9-5-2-6-10-30/h33-36H,1-18H2/i11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2

InChI Key

IZEKFCXSFNUWAM-BBMWYBCUSA-N

Canonical SMILES

C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO)N(CCO)CCO

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)N(C1=NC2=C(C(=N1)N3CCCCC3)N=C(N=C2N4CCCCC4)N(C([2H])([2H])C([2H])([2H])O)C([2H])([2H])C([2H])([2H])O)C([2H])([2H])C([2H])([2H])O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.